molecular formula C16H24N2O2 B2718486 Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate CAS No. 1554371-73-1

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate

Cat. No.: B2718486
CAS No.: 1554371-73-1
M. Wt: 276.38
InChI Key: WDIVMNPKSPHVAQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the category of piperidines. It is a white or off-white crystalline solid with a molecular weight of 276.38 g/mol. This compound is known for its diverse range of biological properties and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate involves a multi-step process. The steps include:

  • Protection of the ketone functional group with tert-butyl-dimethylsilyl to yield the derivative tert-butyl (2R,4R)-4-(tert-butyldimethylsilyloxy)-2-phenylpiperidine-1-carboxylate.
  • Reduction of the ketone functional group to yield the corresponding alcohol derivative.
  • Conversion of the alcohol derivative to an iodide derivative using iodine and tetra-n-butylammonium bromide.
  • Preparation of the corresponding piperidine derivative through reaction with the secondary amine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Substitution reactions can occur at the amino or phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted piperidines.

Scientific Research Applications

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is widely used in scientific research due to its diverse biological properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    N-Phenyl-4-piperidinamine: Another piperidine derivative with similar structural features.

    Norfentanyl: A related compound used in the synthesis of fentanyl and its analogues.

Uniqueness: Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is unique due to its specific structural configuration and the presence of the tert-butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate (TBAPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

TBAPPC features a piperidine ring with an amino group and a phenyl substituent, which contributes to its unique pharmacological properties. The synthesis involves several steps:

  • Protection of the ketone : Using tert-butyl-dimethylsilyl (TBDMS) to yield tert-butyl (2R,4R)-4-(tert-butyldimethylsilyloxy)-2-phenylpiperidine-1-carboxylate.
  • Reduction : Converting the ketone to an alcohol derivative.
  • Iodination : Transforming the alcohol into an iodide using iodine and tetra-n-butylammonium bromide.
  • Formation of the piperidine derivative : Reacting with a secondary amine.

Biological Properties

TBAPPC has been studied for various biological activities, including:

  • Anti-inflammatory Activity : Research indicates that TBAPPC exhibits anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Anticancer Activity : Studies have shown that TBAPPC can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it demonstrated better cytotoxicity than traditional chemotherapeutics in specific cancer cell lines .
  • Neuroprotective Effects : Investigations into neurodegenerative diseases like Alzheimer's and Parkinson's have highlighted TBAPPC's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in these conditions .
  • Antimicrobial Activity : Preliminary studies suggest that TBAPPC may possess antimicrobial properties, although further research is needed to validate these findings.

The biological activity of TBAPPC is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : TBAPPC has been identified as a potent inhibitor of AChE and BuChE, which are crucial for neurotransmitter regulation in the brain. This inhibition may contribute to its neuroprotective effects .
  • Receptor Modulation : The compound may also interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses that promote apoptosis in cancer cells.

Case Studies

  • Cancer Research :
    • A study involving TBAPPC showed significant apoptosis induction in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent. The compound's structural features were linked to enhanced binding affinity at target sites compared to existing drugs .
  • Neurodegenerative Disease Models :
    • In animal models of Alzheimer's disease, TBAPPC demonstrated a reduction in amyloid-beta aggregation and improved cognitive function, highlighting its therapeutic potential for neurodegeneration.

Toxicity and Safety Profile

Toxicity studies indicate that TBAPPC is relatively non-toxic at doses up to 500 mg/kg in animal models. However, comprehensive human trials are necessary to establish a complete safety profile .

Research Applications

TBAPPC is utilized in various research contexts due to its biological properties:

  • Drug Development : Its potential as a lead compound for new drugs targeting cancer and neurodegenerative diseases is under investigation.
  • Chemical Synthesis : TBAPPC serves as a precursor for synthesizing other complex organic molecules used in medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, anticancerUnique piperidine structure
N-Phenyl-4-piperidinamineAnticancerSimilar piperidine core
NorfentanylAnalgesicUsed in pain management

Properties

IUPAC Name

tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)11-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIVMNPKSPHVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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